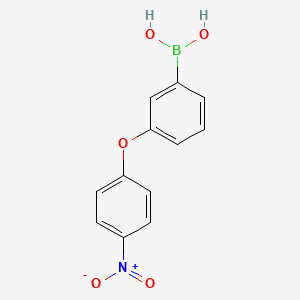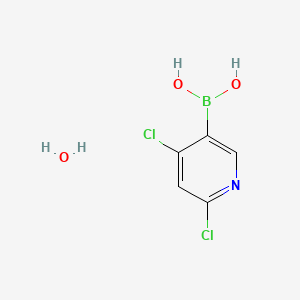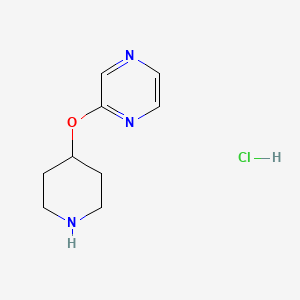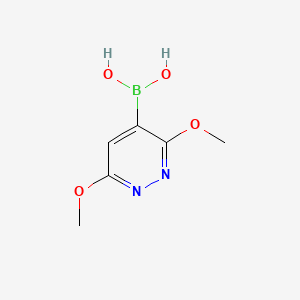![molecular formula C13H18ClN3S B1393218 N1-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine CAS No. 1251614-43-3](/img/structure/B1393218.png)
N1-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine
Übersicht
Beschreibung
“N1-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine” is a chemical compound with a molecular weight of 283.82 .
Molecular Structure Analysis
The IUPAC name of the compound is "N~1~- (5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N~3~,N~3~-dimethyl-1,3-propanediamine" . The InChI code is "1S/C13H18ClN3S/c1-9-10 (14)5-6-11-12 (9)16-13 (18-11)15-7-4-8-17 (2)3/h5-6H,4,7-8H2,1-3H3, (H,15,16)" .Physical And Chemical Properties Analysis
The compound is a solid substance . The molecular weight is 283.82 .Wissenschaftliche Forschungsanwendungen
Malaria Treatment Research
N1-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine has been studied in the context of malaria treatment. Krake et al. (2017) investigated derivatives of this compound for their potential as inhibitors of Plasmodium falciparum, a parasite causing malaria. They focused on varying the substitution patterns around the aromatic ring and modifications in the core heterocycle to enhance potency and metabolic stability (Krake et al., 2017).
Magnetic Properties and Coordination Chemistry
The compound's derivatives have been analyzed for their magnetic properties and coordination chemistry. Ribas et al. (1994) synthesized a nickel(II) complex with a related diamine ligand, exploring its structural and magnetic characteristics. This research contributes to understanding the complex's potential in various applications, including materials science and coordination chemistry (Ribas et al., 1994).
Synthesis and Characterization of Novel Derivatives
Other research efforts have focused on synthesizing and characterizing novel derivatives of this compound for diverse applications. For example, studies by Malik et al. (2018) explored thiadiazole derivatives, including their synthesis, characterization, and applications in dyeing performance (Malik et al., 2018).
Application in Polymer Chemistry
In the field of polymer chemistry, Ghaemy and Alizadeh (2009) investigated the synthesis of polyimides using an unsymmetrical diamine monomer derived from this compound. This research is significant in developing materials with specific properties like solubility and thermal stability (Ghaemy & Alizadeh, 2009).
Urease Inhibition and Anti-leishmanial Properties
Recent research by Nayab et al. (2022) on Zn(II) complexes of related diamines demonstrated their potential as urease inhibitors and anti-leishmanial agents. This indicates the compound's relevance in medicinal chemistry, particularly in developing treatments for specific diseases and infections (Nayab et al., 2022).
Eigenschaften
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3S/c1-9-10(14)5-6-11-12(9)16-13(18-11)15-7-4-8-17(2)3/h5-6H,4,7-8H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIBJXKCLWNZLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)NCCCN(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1393149.png)




